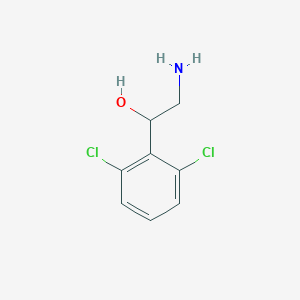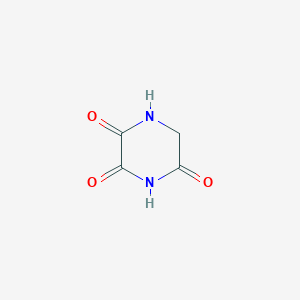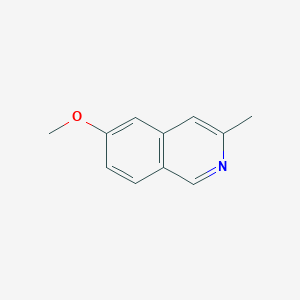![molecular formula C10H13NOSi B169639 2-(Trimethylsilyl)furo[3,2-b]pyridine CAS No. 111079-44-8](/img/structure/B169639.png)
2-(Trimethylsilyl)furo[3,2-b]pyridine
概要
説明
2-(Trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the CAS Number: 111079-44-8 . It has a molecular weight of 191.3 .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine can be represented by the SMILES stringCSi(C)c1cc2ncc(cc2o1) . Physical And Chemical Properties Analysis
2-(Trimethylsilyl)furo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 191.3 .科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
2-(Trimethylsilyl)furo[3,2-b]pyridine is a pyridine derivative, which is a significant heterocyclic compound in the realm of chemistry and pharmacology. Pyridine derivatives are known for their diverse biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Moreover, they possess a high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022). The pyridine moiety, including derivatives like 2-(Trimethylsilyl)furo[3,2-b]pyridine, plays a crucial role in forming complexes with metals, which is important for developing new catalytic, pharmaceutical, and material science applications (Guan et al., 2016).
Role in Organic Synthesis and Catalysis
The structural and electronic properties of pyridine derivatives, including 2-(Trimethylsilyl)furo[3,2-b]pyridine, make them versatile intermediates in organic synthesis. These compounds are involved in various catalytic processes, including asymmetric synthesis and metal-catalyzed reactions. The ability of pyridine derivatives to act as ligands for metal complexes is particularly valued in catalysis, where they can influence the reactivity and selectivity of metal centers (Li et al., 2019).
Applications in Drug Development and Agrochemicals
Pyridine derivatives are key scaffolds in drug development due to their significant pharmacological properties. The chemistry of these compounds, including their ability to interact with various biological targets, makes them suitable candidates for designing new therapeutics. In addition to their medicinal importance, pyridine derivatives are also crucial in developing agrochemicals, such as pesticides and herbicides. Their structural diversity allows for the design of compounds with specific actions on biological targets in agricultural applications (Altaf et al., 2015).
Environmental and Analytical Chemistry
The chemosensing capabilities of pyridine derivatives make them valuable in environmental and analytical chemistry. They can be used to detect and quantify various species, contributing to environmental monitoring and the assessment of chemical contaminants. Their analytical applications are supported by their strong binding affinities and the ability to form complexes with metals, which can be utilized in sensing technologies (Abu-Taweel et al., 2022).
Safety And Hazards
特性
IUPAC Name |
furo[3,2-b]pyridin-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXZHRYLHLGFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)furo[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)




![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

